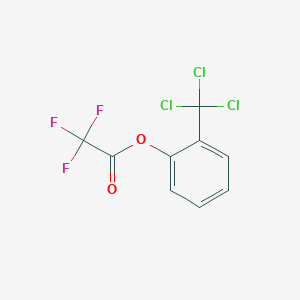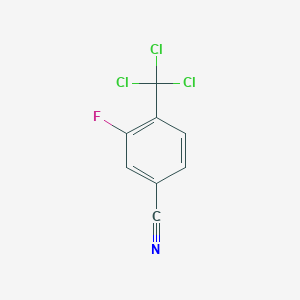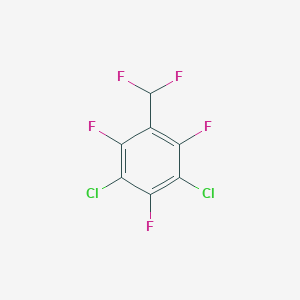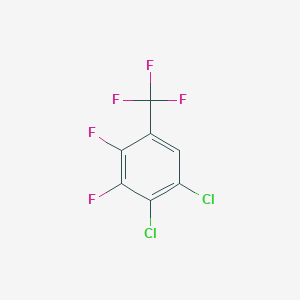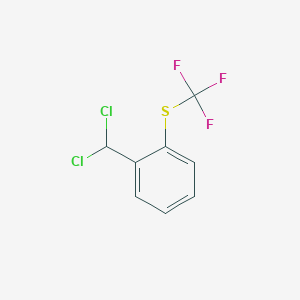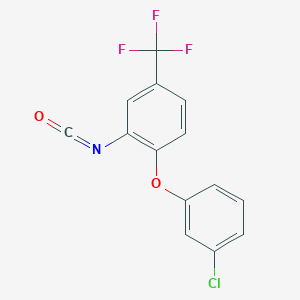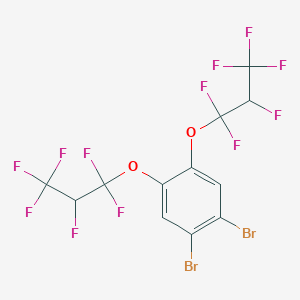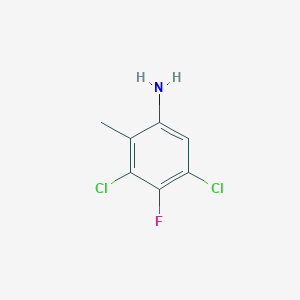
4-(Chlorodifluoromethyl)benzyl alcohol; 99%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorodifluoromethyl)benzyl alcohol (CDMBA) is a widely used chemical compound with a variety of applications in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of approximately 55°C. It is produced through a reaction between benzyl alcohol and a mixture of chlorine and fluorine gases. CDMBA is a versatile compound with many potential applications in laboratory research, including as a reagent, a catalyst, and a solvent.
Mécanisme D'action
4-(Chlorodifluoromethyl)benzyl alcohol; 99% acts as a reagent by forming a covalent bond with the reactants. It also acts as a catalyst by increasing the rate of the reaction. Finally, it acts as a solvent by dissolving the reactants and products of the reaction.
Biochemical and Physiological Effects
4-(Chlorodifluoromethyl)benzyl alcohol; 99% has no known effects on the biochemical or physiological processes of the body. It is considered to be non-toxic and non-irritating to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(Chlorodifluoromethyl)benzyl alcohol; 99% in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a solvent for a wide range of reactions. The main limitation of using 4-(Chlorodifluoromethyl)benzyl alcohol; 99% is its cost. It is an expensive compound and therefore may not be suitable for all laboratory experiments.
Orientations Futures
In the future, 4-(Chlorodifluoromethyl)benzyl alcohol; 99% may be used in the synthesis of more complex organic compounds. It may also be used as a catalyst for the production of polymers and as a solvent for the extraction of organic compounds. Additionally, it may be used in the development of new drugs and in the production of medical devices. Finally, it may be used in the production of renewable energy sources, such as solar cells and fuel cells.
Méthodes De Synthèse
4-(Chlorodifluoromethyl)benzyl alcohol; 99% is synthesized through a reaction between benzyl alcohol and a mixture of chlorine and fluorine gases. The reaction is conducted in a sealed container at a temperature of approximately 350°C. The reaction produces a colorless, odorless, crystalline solid with a melting point of approximately 55°C.
Applications De Recherche Scientifique
4-(Chlorodifluoromethyl)benzyl alcohol; 99% has many potential applications in scientific research. It has been used as a reagent for the synthesis of various organic compounds, as a catalyst for the reaction of organic compounds, and as a solvent for the extraction of organic compounds. It has also been used as a reagent for the synthesis of polymers and as a catalyst for the reaction of polymers.
Propriétés
IUPAC Name |
[4-[chloro(difluoro)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBFOGBWRWBSMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)


